
1-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O2S2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, have become environmental contaminants of concern. A review by Liu and Avendaño (2013) discusses the environmental biodegradability studies of these chemicals, highlighting the importance of understanding their degradation pathways, half-lives, and potential for defluorination. This research is crucial for evaluating the environmental fate and effects of fluorinated compounds, including potential precursors like the one mentioned Liu & Avendaño, 2013.
Fate and Transformation of PFAS in Landfills
Hamid, Li, and Grace (2018) review the occurrence, trends, and factors affecting the fate of per- and polyfluoroalkyl substances (PFASs) in landfills, emphasizing the role of landfills in the atmospheric and leachate presence of PFASs. The study identifies the need for future research on degradation products and pathways to better understand the environmental impact of these substances Hamid, Li, & Grace, 2018.
Emerging PFAS in the Aquatic Environment
Xiao (2017) integrates information on newly identified poly- and perfluoroalkyl substances in the aquatic environment, discussing their detection methodologies, removal during water treatment, and the need for studies on their transformation and contribution to the formation of known PFASs like PFOA and PFOS. This review highlights the ongoing discovery of novel PFASs and the importance of monitoring their environmental presence Xiao, 2017.
Diagnostic Lipid Biomarker and Carbon Isotope Signatures
Niemann and Elvert (2008) discuss the lipid biomarker and stable carbon isotope signatures of microbial communities involved in the anaerobic oxidation of methane, providing insights into microbial interactions and environmental processes. This research could offer a perspective on the microbial degradation of complex organic molecules, including fluorinated compounds Niemann & Elvert, 2008.
Fluorinated Alternatives to Long-chain PFASs
Wang et al. (2013) discuss the transition to fluorinated alternatives to address concerns about the persistence and toxicity of long-chain PFASs. This review covers the chemical identities, environmental releases, and potential toxicities of these alternatives, underscoring the importance of evaluating new compounds for environmental and health safety Wang et al., 2013.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c19-17-5-3-4-15(10-17)14-25(22,23)21(11-16-7-9-24-13-16)12-18-6-1-2-8-20-18/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMQIWIXAUWPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)
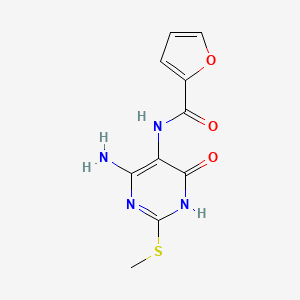
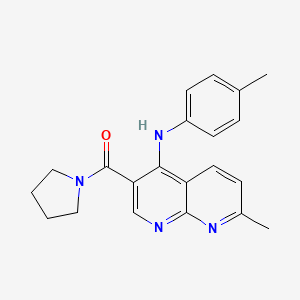

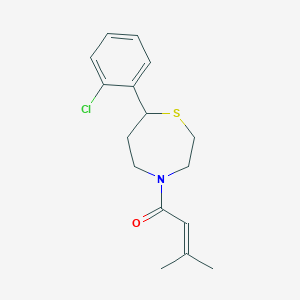


![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)
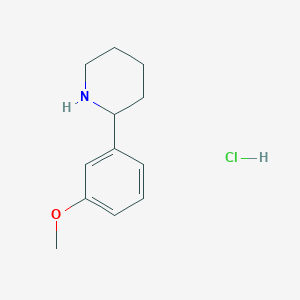
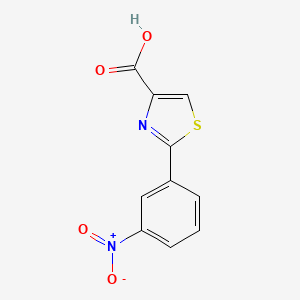

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)